molecular formula C17H30N2O2S B2960508 N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide CAS No. 2097867-87-1

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide

Cat. No. B2960508
CAS RN: 2097867-87-1
M. Wt: 326.5
InChI Key: QDLNYOSOGPFBCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

Piperidines are among the most important synthetic fragments for designing drugs . They are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Advantages and Limitations for Lab Experiments

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is not dependent on natural sources. It has also been extensively studied, with a large body of research available on its properties and potential therapeutic applications.
However, this compound also has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. It also has limited stability, which means that it must be stored and handled carefully to prevent degradation.

Future Directions

There are several future directions for research on N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide. One area of focus is the development of new treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has shown promise in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another area of focus is the development of new treatments for cancer. This compound has been found to have anti-cancer effects in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment.
Overall, this compound is a promising compound with potential therapeutic applications in a variety of diseases. Further research is needed to fully understand its properties and potential uses.

Synthesis Methods

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals including 4-(aminomethyl)piperidine, thianaphthene-2-carboxylic acid, and oxalyl chloride. The final product is obtained through crystallization and purification steps.

Scientific Research Applications

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of the enzyme IKKβ, which plays a crucial role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, making this compound a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also been found to have anti-cancer effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential treatment for various types of cancer.

properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2S/c20-17(15-3-9-21-10-4-15)18-13-14-1-7-19(8-2-14)16-5-11-22-12-6-16/h14-16H,1-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLNYOSOGPFBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2CCOCC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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